REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]([N+:12]([O-:14])=[O:13])=[CH:9][C:10]=1[F:11])[C:5](O)=[O:6].CO>C1COCC1>[F:11][C:10]1[C:2]([F:1])=[CH:3][C:4]([CH2:5][OH:6])=[C:8]([N+:12]([O-:14])=[O:13])[CH:9]=1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C(=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 50° C. for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was treated with methanol twice more
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1F)CO)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |